molecular formula C24H21ClN4O2 B14107231 8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No.: B14107231
M. Wt: 432.9 g/mol
InChI Key: SEVMFJZDAAIRGS-UHFFFAOYSA-N
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Description

8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a dibenzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Formation of the Dibenzodiazepine Core: The dibenzodiazepine core is synthesized by cyclization of appropriate precursors, such as o-phenylenediamine and benzil, under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine ring with the dibenzodiazepine core using a coupling reagent like carbonyldiimidazole (CDI) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to interact with neurotransmitter receptors in the brain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)piperazine: A simpler analog with similar structural features.

    Dibenzodiazepines: A class of compounds with similar core structures but different substituents.

Uniqueness

8-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is unique due to its combination of a piperazine ring and a dibenzodiazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C24H21ClN4O2/c25-18-6-2-4-8-22(18)28-11-13-29(14-12-28)24(31)16-9-10-20-21(15-16)27-23(30)17-5-1-3-7-19(17)26-20/h1-10,15,26H,11-14H2,(H,27,30)

InChI Key

SEVMFJZDAAIRGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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